molecular formula C19H14BrCl2N3O4S B302599 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Katalognummer B302599
Molekulargewicht: 531.2 g/mol
InChI-Schlüssel: QEPKYEHQVBQYAG-DHZHZOJOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as BML-210, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases.

Wirkmechanismus

5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione acts as a small molecule inhibitor of the enzyme histone deacetylase (HDAC), which is involved in regulating gene expression. HDAC inhibitors, including this compound, have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. In cardiovascular research, HDAC inhibitors have been shown to have potential therapeutic effects on hypertension and atherosclerosis by regulating the expression of genes involved in vascular function. In neurodegenerative disease research, HDAC inhibitors have been shown to have potential therapeutic effects on Alzheimer's disease and Parkinson's disease by regulating the expression of genes involved in neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inducing cell cycle arrest, apoptosis, and differentiation in cancer cells. In cardiovascular research, this compound has been shown to have potential therapeutic effects on hypertension and atherosclerosis by regulating the expression of genes involved in vascular function. In neurodegenerative disease research, this compound has been shown to have potential therapeutic effects on Alzheimer's disease and Parkinson's disease by regulating the expression of genes involved in neuronal function.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. Another advantage is that it has been extensively studied for its potential use in treating various diseases, making it a well-established tool for research. However, one limitation of using this compound in lab experiments is that it may have off-target effects, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One direction is to further investigate its potential therapeutic effects on various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Another direction is to identify the specific molecular targets of this compound and its mechanism of action. Additionally, future research can focus on developing more potent and selective HDAC inhibitors based on the structure of this compound.

Synthesemethoden

5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 2,3-dichlorobenzoic acid with thionyl chloride to form 2,3-dichlorobenzoyl chloride. The second step involves the reaction of 2,3-dichlorobenzoyl chloride with 5-(4-morpholinyl)furan-2-carbaldehyde to form 5-[4-(2,3-dichlorophenyl)-2-thioxo-4,6-dihydropyrimidin-5-ylidene]-4-morpholin-4-ium-2-furanolate. Finally, the third step involves the reaction of 5-[4-(2,3-dichlorophenyl)-2-thioxo-4,6-dihydropyrimidin-5-ylidene]-4-morpholin-4-ium-2-furanolate with potassium bromide to form this compound.

Wissenschaftliche Forschungsanwendungen

5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential use in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cells, including breast cancer cells, prostate cancer cells, and leukemia cells. In cardiovascular research, this compound has been shown to have potential therapeutic effects on hypertension and atherosclerosis. In neurodegenerative disease research, this compound has been shown to have potential therapeutic effects on Alzheimer's disease and Parkinson's disease.

Eigenschaften

Molekularformel

C19H14BrCl2N3O4S

Molekulargewicht

531.2 g/mol

IUPAC-Name

(5E)-5-[(4-bromo-5-morpholin-4-ylfuran-2-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H14BrCl2N3O4S/c20-12-9-10(29-18(12)24-4-6-28-7-5-24)8-11-16(26)23-19(30)25(17(11)27)14-3-1-2-13(21)15(14)22/h1-3,8-9H,4-7H2,(H,23,26,30)/b11-8+

InChI-Schlüssel

QEPKYEHQVBQYAG-DHZHZOJOSA-N

Isomerische SMILES

C1COCCN1C2=C(C=C(O2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl)Br

SMILES

C1COCCN1C2=C(C=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl)Br

Kanonische SMILES

C1COCCN1C2=C(C=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.